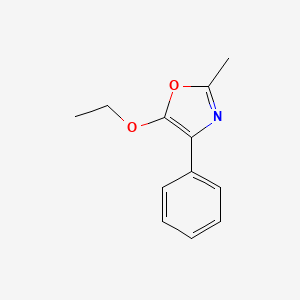
5-Ethoxy-2-methyl-4-phenyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2-methyl-4-phenyloxazole: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethoxyacetophenone with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethoxy-2-methyl-4-phenyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethoxy-2-methyl-4-phenyloxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be further utilized in chemical research.
Biology: In biological research, oxazole derivatives, including this compound, are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Oxazole derivatives have shown promise in drug discovery, particularly as inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2-methyl-4-phenyloxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-phenyloxazole: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
5-Methoxy-2-methyl-4-phenyloxazole: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.
4-Phenyl-2-oxazoline: A related compound with a different ring structure, which may result in distinct chemical and biological properties.
Uniqueness: 5-Ethoxy-2-methyl-4-phenyloxazole is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the ethoxy group, in particular, can influence its solubility, reactivity, and interactions with biological targets.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
5-ethoxy-2-methyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-14-12-11(13-9(2)15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
VSSNAULWEQQSJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=C(O1)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
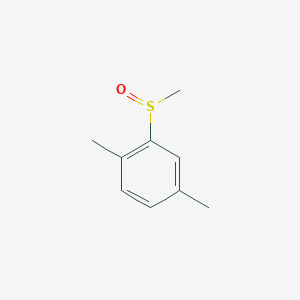
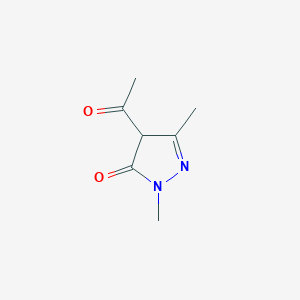
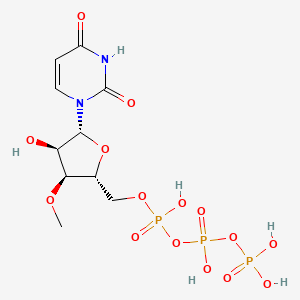
![N-Allyl-2-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B12865269.png)

![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)
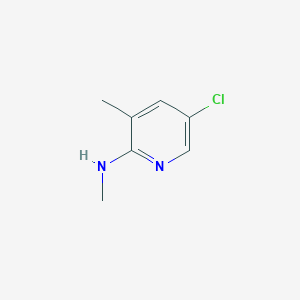
![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)
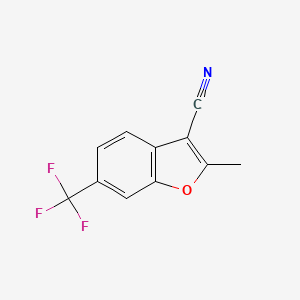

![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865314.png)
![2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one](/img/structure/B12865320.png)

